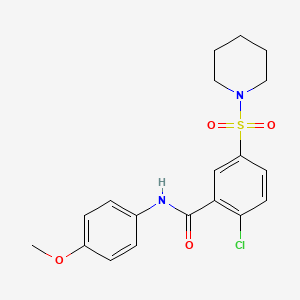
2-chloro-N-(4-methoxyphenyl)-5-(1-piperidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-methoxyphenyl)-5-(1-piperidinylsulfonyl)benzamide, also known as ML130, is a small molecule inhibitor that has shown promising results in scientific research. It is commonly used as a tool compound to study the function of various proteins in the body.
Mécanisme D'action
2-chloro-N-(4-methoxyphenyl)-5-(1-piperidinylsulfonyl)benzamide works by binding to specific sites on the target protein, inhibiting its activity. For example, this compound inhibits PKC by binding to its catalytic domain, preventing it from phosphorylating its substrate. Similarly, this compound inhibits PDE by binding to its active site, preventing it from hydrolyzing cyclic nucleotides. The exact mechanism of action for this compound on TRP channels is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to increase intracellular cAMP levels by inhibiting PDE, leading to increased protein kinase A (PKA) activity. This compound has also been shown to inhibit the proliferation of cancer cells by inhibiting PKC activity. In addition, this compound has been shown to reduce pain sensitivity in animal models by inhibiting TRP channels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-N-(4-methoxyphenyl)-5-(1-piperidinylsulfonyl)benzamide is its high potency and specificity for its target proteins. This makes it a useful tool compound for studying the function of these proteins in the body. However, one limitation of this compound is its potential off-target effects, which can complicate data interpretation. It is important to use appropriate controls and confirm the specificity of this compound for its intended target protein in any experiments.
Orientations Futures
There are several future directions for 2-chloro-N-(4-methoxyphenyl)-5-(1-piperidinylsulfonyl)benzamide research. One area of interest is the development of more potent and selective inhibitors for its target proteins. Another area of interest is the investigation of this compound's effects on other cellular pathways and processes. Additionally, this compound could potentially be used in drug discovery efforts for various diseases, including cancer and pain disorders.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promising results in scientific research. Its high potency and specificity make it a useful tool compound for studying the function of various proteins in the body. However, its potential off-target effects must be taken into consideration when interpreting data. Future research efforts should focus on developing more potent and selective inhibitors and investigating this compound's effects on other cellular pathways and processes.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(4-methoxyphenyl)-5-(1-piperidinylsulfonyl)benzamide involves several steps, starting with the reaction of 4-methoxyaniline with 2-chlorobenzoyl chloride to form 2-chloro-N-(4-methoxyphenyl)benzamide. This intermediate is then reacted with piperidine and sulfonyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and good yields.
Applications De Recherche Scientifique
2-chloro-N-(4-methoxyphenyl)-5-(1-piperidinylsulfonyl)benzamide has been used in various scientific research studies to investigate the function of different proteins in the body. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC) and phosphodiesterase (PDE). This compound has also been used to study the function of the transient receptor potential (TRP) channels, which are important for sensory perception and pain signaling.
Propriétés
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-26-15-7-5-14(6-8-15)21-19(23)17-13-16(9-10-18(17)20)27(24,25)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHFWHZXLRNHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-N'-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6103603.png)
![2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B6103606.png)
![3-[(3-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B6103614.png)
![2-methyl-4-[4-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]-3-butyn-2-ol](/img/structure/B6103619.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6103625.png)
![6-chloro-2-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylquinazoline](/img/structure/B6103632.png)


![1-(cyclopropylmethyl)-3-hydroxy-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-2-piperidinone](/img/structure/B6103661.png)
![1-(2,3-dimethoxyphenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6103668.png)
![7-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6103671.png)
![2-{2-[(butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile oxalate](/img/structure/B6103686.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-2-oxopentanamide](/img/structure/B6103699.png)
